molecular formula C21H21N3O2 B4243278 (2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone

(2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone

Cat. No.: B4243278
M. Wt: 347.4 g/mol
InChI Key: JPOQVBXAJXEOHC-UHFFFAOYSA-N
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Description

(2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone is a complex organic compound that features a piperidine ring substituted with a benzoyl group, which is further substituted with a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the benzoyl group: The oxadiazole ring can be further reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl-substituted oxadiazole.

    Formation of the piperidine ring: The final step involves the reaction of the benzoyl-substituted oxadiazole with 2-methylpiperidine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties.

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-8-5-6-13-24(15)21(25)18-12-7-11-17(14-18)20-23-22-19(26-20)16-9-3-2-4-10-16/h2-4,7,9-12,14-15H,5-6,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOQVBXAJXEOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Reactant of Route 2
Reactant of Route 2
(2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Reactant of Route 3
Reactant of Route 3
(2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Reactant of Route 4
(2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Reactant of Route 5
(2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Reactant of Route 6
(2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone

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